CID 138397622
Description
CID 138397622 (PubChem Compound Identifier 138397622) is a chemical compound cataloged in the PubChem database. For instance, this compound likely shares analytical workflows with other PubChem entries, such as GC-MS profiling for purity assessment and structural elucidation (Figure 1C, ). Its inclusion in PubChem implies standardized documentation of physicochemical properties (e.g., molecular weight, solubility) and bioactivity data, though specific experimental details for this CID remain undisclosed in the available sources.
Properties
Molecular Formula |
C17H7FeO |
|---|---|
Molecular Weight |
283.08 g/mol |
InChI |
InChI=1S/C12H7O.C5.Fe/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10;1-2-4-5-3-1;/h6-9H,1H3;;/q2*-1;+2 |
InChI Key |
JMKVQOOPUXKMSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C=C=C=[C-]2.[C-]1=C=C=C=[C]1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 138397622 are not explicitly documented.
Chemical Reactions Analysis
Types of Reactions: CID 138397622 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents and conditions for reactions involving this compound are not explicitly mentioned in the available literature. it is likely that standard organic chemistry reagents and conditions are applicable.
Scientific Research Applications
CID 138397622 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes . In chemistry, it is employed in advanced tandem mass spectrometry to analyze metabolites and lipids. In biology and medicine, it may be used to study molecular interactions and pathways. In industry, it is utilized in the production of specialty materials and fine chemicals .
Mechanism of Action
The mechanism of action of CID 138397622 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects through binding to specific proteins or enzymes, thereby influencing biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CID 138397622 can be contextualized against structurally related compounds from the evidence:
- Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092): These marine-derived toxins share a polyketide backbone but differ in substituents (e.g., methyl groups, hydroxylations) that influence toxicity and solubility. This compound may exhibit analogous modularity, though its biological targets remain unverified .

- Nrf2 Inhibitors (CID 46907796, ChEMBL 1724922, ChEMBL 1711746): These compounds feature heterocyclic cores with sulfonamide or nitro groups.
Physicochemical Properties
Comparative physicochemical parameters are summarized below:
Key observations:
- This compound’s solubility and lipophilicity likely fall within the range of small-molecule drug candidates (e.g., CAS 1254115-23-5), but experimental validation is required.
- Unlike CAS 1046861-20-4, which crosses the blood-brain barrier (BBB), this compound may lack CNS activity if structurally dissimilar .
Pharmacological Profiles
No direct bioactivity data for this compound are available. Inferred insights from related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

